3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring attached to a pyrazolo[1,5-a]pyrimidine core with a nitrile group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated pyrazolo[1,5-a]pyrimidine derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boron center in the presence of a base
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boron-containing structure but with a pyridine core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyrazolo[1,5-a]pyrimidine core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a fluorine atom and a pyridine core.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its combination of a boron-containing dioxaborolane ring and a pyrazolo[1,5-a]pyrimidine core with a nitrile group. This unique structure imparts distinct reactivity and binding properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C13H15BN4O2 |
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Molecular Weight |
270.10 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C13H15BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-17-18-8-9(5-15)6-16-11(10)18/h6-8H,1-4H3 |
InChI Key |
NNNRRDCKNFXGMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3N=CC(=CN3N=C2)C#N |
Origin of Product |
United States |
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